molecular formula C30H31N3O2 B6493593 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide CAS No. 921555-26-2

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide

Cat. No.: B6493593
CAS No.: 921555-26-2
M. Wt: 465.6 g/mol
InChI Key: VTTZRQKTTJYKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide (hereafter referred to as the "target compound") is a quinoline-based acetamide derivative. Its structure comprises:

  • A quinoline core substituted at the 8-position with an oxygen-linked acetamide group.
  • The acetamide moiety is further functionalized with a 3-methylphenyl group at the nitrogen atom.

Quinoline derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids. The benzylpiperidine group may enhance lipophilicity and blood-brain barrier penetration, while the 3-methylphenyl substituent could influence metabolic stability compared to simpler aryl groups. Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX , which are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2/c1-22-7-5-11-26(19-22)31-29(34)21-35-27-12-6-10-25-13-14-28(32-30(25)27)33-17-15-24(16-18-33)20-23-8-3-2-4-9-23/h2-14,19,24H,15-18,20-21H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTZRQKTTJYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituents on Acetamide Quinoline Substituents Key Structural Features Reference
Target compound N-(3-methylphenyl) 2-(4-benzylpiperidin-1-yl) Benzylpiperidine, meta-methylphenyl -
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide N-(2-chlorobenzyl) 2-(4-benzylpiperidin-1-yl) Ortho-chlorobenzyl group
N-Phenyl-2-(quinolin-8-yloxy)acetamide hemihydrate N-phenyl None Simple phenyl, hemihydrate crystal lattice
(E)-2-[2-(4-Bromostyryl)phenyl]-2,2-difluoro-N-(quinolin-8-yl)acetamide N-(quinolin-8-yl) 2-(4-bromostyryl)phenyl Difluoro, bromostyryl (π-conjugated system)
2-[8-(4-Ethoxybenzoyl)-9-oxo-dioxinoquinolin-6-yl]-N-(3-methoxyphenyl)acetamide N-(3-methoxyphenyl) 8-(4-ethoxybenzoyl), dioxino ring Ethoxybenzoyl, dioxino fused ring

Analysis of Structural and Functional Implications

Substituent Effects on Acetamide Nitrogen
  • Target compound vs. :
    The 3-methylphenyl group in the target compound is electron-donating, enhancing lipophilicity compared to the 2-chlorobenzyl group in , which is electron-withdrawing. The chloro substituent may improve metabolic resistance but reduce membrane permeability due to increased polarity. Steric hindrance from the ortho-chloro position could also impede binding to flat aromatic receptors.

  • Target compound vs. : The N-phenyl group in lacks the methyl substituent, reducing steric bulk and lipophilicity.
Quinoline Core Modifications
  • Benzylpiperidine vs. Dioxino Ring ( ): The 4-benzylpiperidin-1-yl group in the target compound introduces a flexible, bulky substituent that may enhance binding to allosteric sites in receptors. In contrast, the dioxino ring in rigidifies the quinoline core, possibly favoring planar interactions with enzymes like topoisomerases.
  • Bromostyryl vs. Benzylpiperidine ( ): The 4-bromostyryl group in creates an extended π-conjugated system, which could enhance fluorescence properties or intercalation with DNA.

Hypothetical Pharmacological and Physicochemical Properties

While explicit biological data for the target compound is unavailable, inferences can be drawn from structural trends:

  • Lipophilicity: The benzylpiperidine and 3-methylphenyl groups likely increase logP values compared to simpler analogues like , favoring CNS penetration.
  • Metabolic Stability: The methyl group on the phenyl ring may slow oxidative metabolism compared to halogenated or methoxy-substituted derivatives .
  • Binding Affinity: The benzylpiperidine’s amine could interact with acidic residues in targets like kinase or GPCR receptors, similar to piperidine-containing drugs (e.g., antihistamines).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.